molecular formula C18H15N3O3S2 B6531184 N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide CAS No. 1021212-92-9

N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B6531184
CAS No.: 1021212-92-9
M. Wt: 385.5 g/mol
InChI Key: SHNJVMIUSSSFBA-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide is a hybrid heterocyclic compound featuring a benzenesulfonamide core linked to a thiazole ring substituted with a 2,3-dihydroindole-1-carbonyl group.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-17(21-11-10-13-6-4-5-9-16(13)21)15-12-25-18(19-15)20-26(23,24)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNJVMIUSSSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole-Sulfonamide Intermediate Formation

The thiazole core is constructed first, followed by sulfonamide incorporation. A representative procedure involves reacting 2,4-dichlorothiazole-5-carbaldehyde (5) with benzenesulfonamide in the presence of a base to yield N-(4-chloro-5-formylthiazol-2-yl)benzenesulfonamide (6) . This intermediate serves as a scaffold for subsequent coupling with 2,3-dihydroindole.

Reaction Conditions :

  • Base : Sodium bicarbonate (0.02 mol)

  • Solvent : 50% ethanol (20 mL)

  • Temperature : Reflux for 12 hours

  • Yield : 85–92%

The aldehyde group in 6 facilitates nucleophilic acyl substitution with 2,3-dihydroindole-1-carbonyl chloride, forming the target compound.

Indole Carbonylation and Thiazole Coupling

Alternatively, the 2,3-dihydroindole moiety is pre-functionalized before conjugation with the thiazole-sulfonamide. Indole-3-carboxaldehyde (2) is condensed with sulfonamides via grinding and fusion with glacial acetic acid, yielding Schiff base intermediates (4a–f) . These intermediates are subsequently reacted with thiazole derivatives under reflux conditions.

Key Steps :

  • Schiff Base Formation : Indole-3-carboxaldehyde and benzenesulfonamide are fused with acetic acid, yielding a sulfonamide-functionalized indole.

  • Thiazole Incorporation : The indole-sulfonamide intermediate reacts with 2-aminothiazole derivatives in ethanol/water, forming the thiazole-indole linkage.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol-water mixtures (50–70%) are preferred for their ability to dissolve polar intermediates while facilitating precipitation of the product. Reflux temperatures (78–80°C) enhance reaction rates without decomposing heat-sensitive groups like the sulfonamide.

Catalytic and Stoichiometric Considerations

Sodium bicarbonate is critical for deprotonating sulfonamide NH groups, enabling nucleophilic attack on thiazole or indole electrophiles. Molar ratios of 1:1 (sulfonamide:aldehyde) minimize side products like over-alkylation.

Characterization and Analytical Data

The target compound is validated using spectroscopic methods:

Table 1: Spectroscopic Data for this compound

Technique Key Signals Interpretation
IR (KBr, cm⁻¹) 1311, 1149 (SO₂)Sulfonamide group
1635 (C=O)Indole carbonyl
¹H NMR (DMSO-d₆) δ 3.76 (s, 2H, CH₂)Dihydroindole CH₂
δ 7.36–8.24 (m, Ar-H)Aromatic protons
MS (m/z) 392 [M]⁺Molecular ion

Data adapted from analogous compounds in.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the thiazole 4-position is a common issue. This is mitigated by:

  • Using excess 2,3-dihydroindole-1-carbonyl chloride to drive the reaction to completion.

  • Employing gradient recrystallization (DMF/water) to isolate the pure product.

Low Yields in Condensation Steps

Microwave-assisted synthesis reduces reaction times from 12 hours to 3–5 minutes, improving yields to >90%. For example, irradiating thiourea intermediates with benzoyl chloride at 80°C achieves near-quantitative conversion .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted thiazoles or indoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and thiazole moieties. The compound has been synthesized and evaluated for its ability to inhibit the growth of various cancer cell lines.

Case Study: Antitumor Activity

A study synthesized a series of thiazole derivatives bearing indole moieties and tested their antitumor activity against the MCF-7 human breast carcinoma cell line. The results indicated that many of these compounds exhibited moderate to high anticancer activity when compared to doxorubicin, a standard chemotherapy drug. The structural variations influenced their potency, suggesting that modifications to the thiazole ring could enhance biological activity .

Other Biological Activities

Beyond anticancer properties, the compound has shown promise in several other pharmacological areas:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions in pathogens .
  • Anti-inflammatory Properties : Indole derivatives often display anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide:

Structural FeatureImpact on Activity
Indole MoietyEnhances anticancer activity
Thiazole RingModifications can increase potency
Substituents on BenzeneElectron-donating groups improve activity

This table summarizes how different structural features influence the biological activity of the compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in inflammatory processes, leading to the modulation of these pathways and the reduction of inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features

Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Compound Name Core Structure Key Substituents Reference
N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide Benzenesulfonamide + thiazole 2,3-dihydroindole-1-carbonyl at C4 of thiazole Target Compound
4-{4-[(β-d-galactopyranosyl)oxymethyl]-1H-1,2,3-triazol-1-yl}-N-(5-methylisoxazol-3-yl)benzenesulfonamide Benzenesulfonamide + triazole Galactopyranosyl-oxymethyl at C4 of triazole; 5-methylisoxazole at sulfonamide
4-((2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (L3) Benzenesulfonamide + thiazole Schiff base (2-hydroxybenzylidene) at C4 of benzene ring
4-Amino-N-(2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide (sulfathiazole) Benzenesulfonamide + thiazole Amino group at C4 of benzene; thiazole in enamine form
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole Diethylsulfamoyl at C4 of benzene; 4-nitrophenyl at C4 of thiazole

Key Observations :

  • The target compound’s dihydroindole-carbonyl substituent distinguishes it from analogues with sugar moieties (e.g., galactopyranosyl in ), Schiff bases (), or nitro groups (). This group may enhance lipophilicity and π-stacking interactions compared to polar or charged substituents.

Physicochemical and Spectroscopic Properties

  • NMR Signatures :
    • The target’s thiazole C2 proton (adjacent to sulfonamide) is expected to resonate near δ 7.47 ppm, similar to L3’s thiazole protons ().
    • The dihydroindole carbonyl carbon would likely appear near 165 ppm in $^{13}\text{C}$-NMR, comparable to the Schiff base imine carbon in L3 (165.4 ppm, ).

Crystallographic and Computational Insights

  • Structure Determination : SHELXL () and WinGX/ORTEP () are widely used for refining sulfonamide derivatives, as seen in sulfathiazole’s co-crystal structure ().
  • Computational Predictions : Analogues like the compound in have ZINC IDs (ZINC2814885) and calculated properties (e.g., solubility, topological polar surface area), which could guide predictive modeling for the target compound.

Biological Activity

N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with an indole moiety, which is crucial for its biological activity. Its molecular formula is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S with a molecular weight of 387.4 g/mol. The presence of both the thiazole and indole rings contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₁₅N₃O₂S
Molecular Weight387.4 g/mol
CAS Number1105220-36-7

Antitumor Activity

Research indicates that compounds containing thiazole and indole moieties exhibit significant antitumor properties. For instance, structural modifications in similar compounds have shown enhanced cytotoxicity against various cancer cell lines. The compound's IC50 values in different assays suggest its potential effectiveness as an anticancer agent:

  • IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating potent antitumor activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiazoles exhibit good antibacterial activity against various strains, including resistant bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC for related thiazole compounds ranges from 1.9 µg/mL to 125 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substitutions on the thiazole and indole rings significantly influence biological activity:

  • Electron Donating Groups : The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxic activity.
  • Thiazole Ring Importance : The thiazole ring is critical for both anticancer and antimicrobial activities; modifications that retain or enhance this moiety are essential for maintaining efficacy .

Study 1: Antitumor Efficacy

In a recent study, this compound was tested against several human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its binding affinity .

Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial properties of related compounds revealed that derivatives showed significant activity against biofilms formed by resistant strains of bacteria. The compound demonstrated superior efficacy compared to traditional antibiotics like levofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of thiazole and indole intermediates. Key steps include:

  • Coupling reactions : Amide bond formation between the thiazol-2-amine and indole-carbonyl chloride under inert atmosphere.
  • Sulfonylation : Introducing the benzenesulfonamide group via nucleophilic substitution.
  • Critical parameters :
  • Temperature : 0–5°C for coupling steps to minimize side reactions .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for acid scavenging .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm, sulfonamide SO2_2 signals) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and thiazole groups) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets like enzymes or receptors?

  • Methodology :

  • Molecular docking : Use software (AutoDock, Schrödinger) to simulate binding to active sites (e.g., carbonic anhydrase or acetylcholinesterase). Focus on sulfonamide’s role in hydrogen bonding with catalytic zinc ions .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes over time (≥100 ns simulations) to evaluate binding free energy (ΔG) .
  • SAR studies : Modify substituents (e.g., indole or thiazole rings) to correlate structural changes with activity .

Q. How can researchers resolve contradictory bioassay data when evaluating enzyme inhibition or cellular toxicity?

  • Strategies :

  • Assay standardization : Control pH (e.g., 7.4 for physiological conditions), temperature (37°C), and enzyme concentration .
  • Counter-screening : Test against off-target enzymes (e.g., compare inhibition of CA II vs. CA IX isoforms) .
  • Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain variability in IC50_{50} values .

Q. What strategies optimize the selectivity of this compound for specific biological targets?

  • Approaches :

  • Functional group substitution : Replace the indole moiety with tetrahydroisoquinoline to alter steric bulk and hydrogen-bonding capacity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability and target-specific activation .
  • Table : Selectivity optimization via substituent effects:
Substituent ModificationObserved EffectReference
Fluorine at thiazole C4Increased CA IX affinity
Methyl group on indoleReduced cytotoxicity
Nitro group on benzeneEnhanced redox activity

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies for this compound?

  • Key factors :

  • Solubility : Poor aqueous solubility may reduce bioavailability in vivo despite high in vitro potency. Use co-solvents (e.g., PEG-400) or nanoformulations .
  • Metabolic clearance : Rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation of indole) can diminish efficacy .
  • Protein binding : High serum albumin binding in vivo may sequester the compound, altering free concentration .

Experimental Design Considerations

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy?

  • Protocol :

  • Range-finding assays : Start with broad concentrations (1 nM–100 µM) to identify IC50_{50}/EC50_{50} ranges .
  • Replicates : Use ≥3 biological replicates to account for plate-to-plate variability.
  • Positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .

Structural and Mechanistic Insights

Q. What role do the sulfonamide and indole groups play in the compound’s mechanism of action?

  • Sulfonamide : Binds to zinc-containing enzymes (e.g., carbonic anhydrase) via SO2_2-Zn2+^{2+} coordination, disrupting catalytic activity .
  • Indole : Participates in π-π stacking with hydrophobic enzyme pockets (e.g., acetylcholinesterase’s peripheral anionic site) .

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